molecular formula C22H22N4O2 B11184800 2-(6-ethyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(4-methylphenyl)acetamide

2-(6-ethyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B11184800
M. Wt: 374.4 g/mol
InChI Key: JBFANAVIAYNEDF-UHFFFAOYSA-N
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Description

2-(6-ethyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyrazoles. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyrazole core with various substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-ethyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as ethyl acetoacetate and phenylhydrazine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(6-ethyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(6-ethyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(4-methylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-ethyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-ethyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(4-methylphenyl)acetamide is unique due to its specific substituents and the combination of the imidazo[1,2-b]pyrazole core with an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

2-(6-ethyl-2-oxo-7-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C22H22N4O2/c1-3-17-20(15-7-5-4-6-8-15)21-24-22(28)18(26(21)25-17)13-19(27)23-16-11-9-14(2)10-12-16/h4-12,18H,3,13H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

JBFANAVIAYNEDF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(C(=O)NC2=C1C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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